

# An In-depth Technical Guide to 4'-Chloro-2-piperidinomethyl benzophenone

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## Compound of Interest

Compound Name: *4'-Chloro-2-piperidinomethyl benzophenone*

CAS No.: *898773-12-1*

Cat. No.: *B1613705*

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Executive Summary: This guide provides a comprehensive technical overview of **4'-Chloro-2-piperidinomethyl benzophenone**, a molecule of interest in medicinal chemistry. It details the compound's structural features, physicochemical properties, and explores its potential therapeutic applications based on its constituent chemical scaffolds. This document also outlines a plausible synthetic pathway and a robust analytical workflow for its characterization, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

## Introduction: The Significance of Hybrid Scaffolds

In the landscape of medicinal chemistry, the benzophenone framework is a ubiquitous and privileged structure. Found in both natural products and synthetic drugs, this diaryl ketone motif is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The pharmacological versatility of benzophenones stems from the specific substitution patterns on their aryl rings, which dictates their interaction with biological targets.[3]

Similarly, the piperidine ring is a cornerstone of modern drug design, particularly for agents targeting the central nervous system (CNS).[4][5] Its saturated, heterocyclic structure is a common feature in numerous pharmaceuticals, contributing to improved pharmacokinetic properties such as membrane permeability and the ability to cross the blood-brain barrier.[4][6] The basic nitrogen atom within the piperidine ring often plays a crucial role in forming strong ionic interactions with protein binding sites.[4]

**4'-Chloro-2-piperidinomethyl benzophenone** represents a strategic molecular hybrid, integrating these two powerful pharmacophores. The chlorine atom on one phenyl ring and the piperidinomethyl group on the other create a unique electronic and steric profile. This guide will dissect the molecular architecture of this compound and provide a scientific framework for its synthesis, analysis, and potential exploration as a therapeutic agent.

## Molecular Structure and Physicochemical Properties

**4'-Chloro-2-piperidinomethyl benzophenone**, with the chemical formula  $C_{19}H_{20}ClNO$ , consists of a central carbonyl group linking two phenyl rings. One ring is substituted with a chlorine atom at the para-position (4'-), while the other bears a piperidinomethyl substituent at the ortho-position (2-). This specific arrangement influences the molecule's overall conformation and reactivity.

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>20</sub> ClNO	-
Molecular Weight	313.83 g/mol	[7]
IUPAC Name	(4-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone	-
CAS Number	898775-26-3	[7]
Predicted XLogP3	3.5	[8][9]
Hydrogen Bond Acceptor Count	2	[8][9]
Rotatable Bond Count	4	[9]
Topological Polar Surface Area	23.6 Å <sup>2</sup>	[8][9]

## Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for **4'-Chloro-2-piperidinomethyl benzophenone** are not extensively documented, a highly plausible and efficient route is the Mannich reaction. This classic three-component condensation is a cornerstone of organic synthesis for producing  $\beta$ -amino-carbonyl compounds, known as Mannich bases.[10][11]

The reaction involves an amine (piperidine), a non-enolizable aldehyde (formaldehyde), and a carbon acid (in this case, 2-methyl-4'-chlorobenzophenone as the precursor).

## Proposed Synthetic Protocol

**Step 1: Synthesis of 2-Methyl-4'-chlorobenzophenone (Precursor)** This precursor can be synthesized via a standard Friedel-Crafts acylation reaction between 2-methylbenzoyl chloride and chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl<sub>3</sub>).

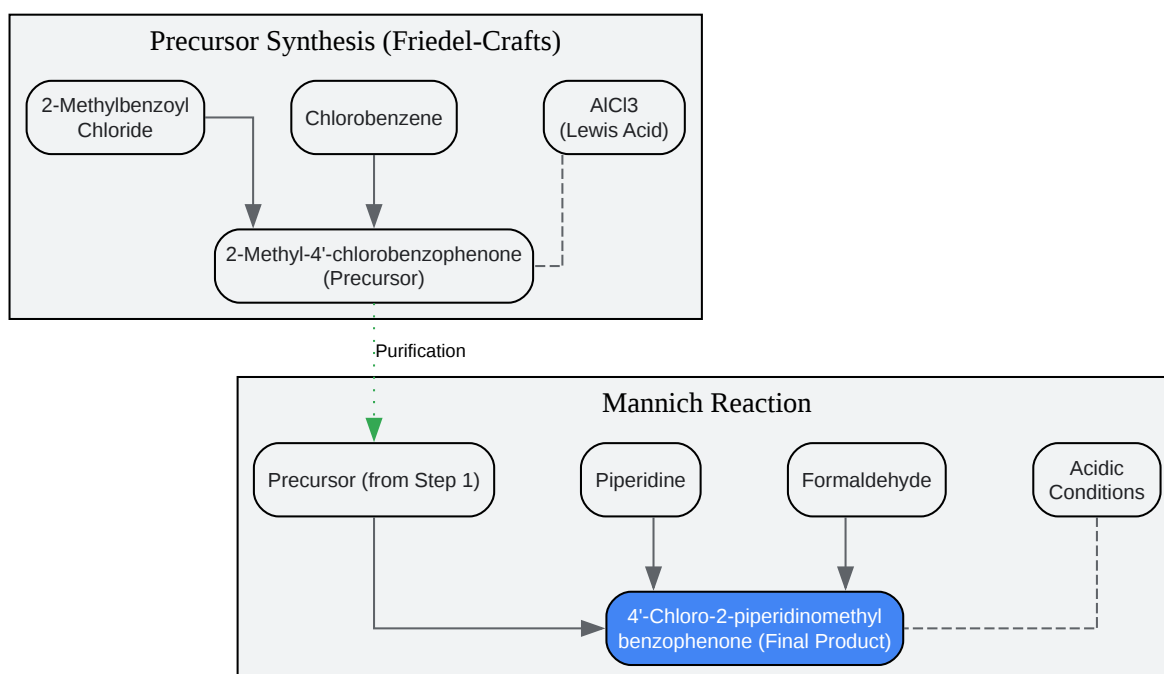
### Step 2: Mannich Reaction

- Iminium Ion Formation:** In an acidic medium, piperidine reacts with formaldehyde to form a highly reactive Eschenmoser's salt precursor, the piperidin-1-ylmethaniminium ion. This

electrophilic species is the key intermediate.[10]

- Enolate Formation: The 2-methyl-4'-chlorobenzophenone, in the presence of a suitable base or under acidic conditions, generates an enol or enolate intermediate.
- Nucleophilic Attack: The enol attacks the iminium ion, forming the C-C bond and yielding the final product, **4'-Chloro-2-piperidinomethyl benzophenone**. [12][13]

## Synthetic Workflow Diagram



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Caption: Proposed two-stage synthesis of **4'-Chloro-2-piperidinomethyl benzophenone**.

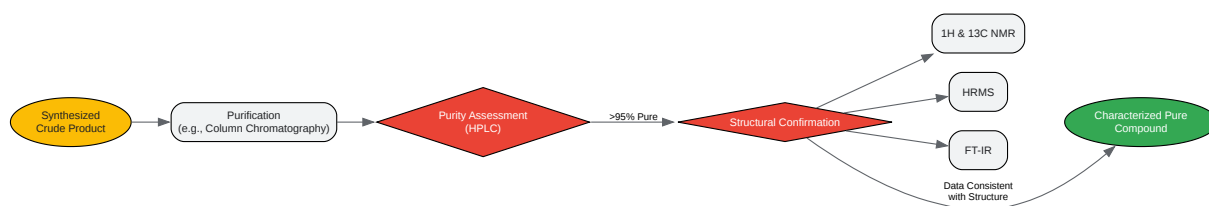
## Structural Elucidation and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound.

## Spectroscopic and Chromatographic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: This is the primary tool for structural confirmation. Expected signals would include distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two differently substituted phenyl rings.<sup>[14][15]</sup> Key signals would be a singlet for the methylene bridge (-CH<sub>2</sub>-) connecting the piperidine and benzophenone moieties, and characteristic signals for the piperidine ring protons.<sup>[16][17]</sup>
  - $^{13}\text{C}$  NMR: This technique will confirm the number of unique carbon environments. The carbonyl carbon (C=O) will show a characteristic downfield shift (typically >190 ppm).<sup>[16]</sup> Signals for the aromatic carbons and the aliphatic carbons of the piperidine ring and methylene bridge will also be present.
- Infrared (IR) Spectroscopy: A strong absorption band around 1650-1700 cm<sup>-1</sup> is expected, which is characteristic of the diaryl ketone carbonyl (C=O) stretch.<sup>[14][15]</sup> C-H stretching vibrations for both aromatic and aliphatic protons will appear around 2800-3100 cm<sup>-1</sup>.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight (313.83 g/mol) and elemental composition (C<sub>19</sub>H<sub>20</sub>ClNO).<sup>[7]</sup> The fragmentation pattern can provide further structural information.
- High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) would be employed to separate the product from any starting materials or by-products.

## Analytical Workflow Diagram



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Caption: A standard workflow for the purification and characterization of the target compound.

## Potential Applications and Research Directions

The hybrid nature of **4'-Chloro-2-piperidinomethyl benzophenone** suggests several promising avenues for pharmacological investigation.

- **CNS Disorders:** The presence of the piperidine moiety strongly suggests potential activity within the central nervous system.[4] Piperidine derivatives are integral to many antipsychotic and antidepressant medications, often interacting with dopamine and serotonin receptors.[4][5] The lipophilicity conferred by the benzophenone core could enhance blood-brain barrier penetration, a critical factor for CNS drugs.[18][19]
- **Anticancer Activity:** Benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][20] The mechanisms often involve inducing apoptosis or inhibiting crucial cellular processes.[20] The specific substitution pattern of this compound could offer novel interactions with anticancer targets.
- **Anti-inflammatory Properties:** Many benzophenone analogues exhibit potent anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[20][21] Research could explore this compound's ability to modulate inflammatory responses.

Future research should focus on the in vitro screening of this compound against a panel of CNS receptors, cancer cell lines, and inflammatory markers. Positive hits would warrant further investigation into its mechanism of action, followed by in vivo studies to assess efficacy and safety.

## Conclusion

**4'-Chloro-2-piperidinomethyl benzophenone** is a synthetically accessible molecule that combines two pharmacologically significant scaffolds. Its structure suggests a high potential for biological activity, particularly in the areas of neuropharmacology, oncology, and inflammation. The proposed synthetic and analytical frameworks in this guide provide a solid foundation for researchers to produce and validate this compound, paving the way for its exploration as a novel therapeutic lead.

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